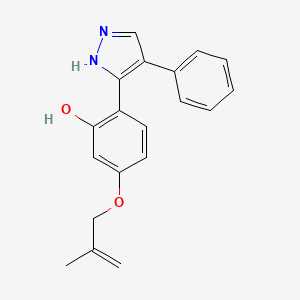

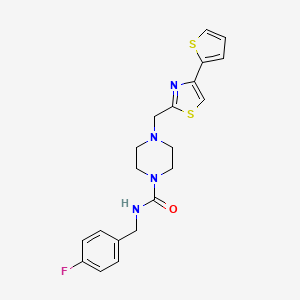

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in the ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Catalytic Oxidation Applications

The phenol-pyrazole compounds have been utilized in the synthesis of novel iron(iii) complexes demonstrating catalytic activity in the oxidation of primary alcohols to carboxylic acids using hydrogen peroxide. This process is straightforward, generates water as the only by-product, and offers good to high yields, highlighting its potential for environmentally friendly chemical synthesis and industrial applications (Stanje et al., 2018).

Leukotriene B4 Receptor Antagonism

Hydroxyphenyl pyrazoles have been designed and evaluated as Leukotriene B4 receptor antagonists, showing potential for therapeutic applications in treating conditions mediated by Leukotriene B4. This includes the development of compounds with significant activity, offering insights into the structure-activity relationship and paving the way for new treatments for inflammatory diseases (Harper et al., 1994).

Antimicrobial and Cytotoxic Activities

Compounds derived from the reaction of phenyl-3-methyl-4-benzoyl-pyrazol-5-one have been explored for their antimicrobial and cytotoxic activities. These studies show potent activity against certain bacteria and cancer cell lines, suggesting their potential use in developing new antimicrobial agents and cancer therapies (Asegbeloyin et al., 2014).

Synthesis and Characterization of Schiff Bases

Schiff bases incorporating the phenylpyrazole unit have been synthesized and characterized, contributing to the field of coordination chemistry and offering potential applications in catalysis and material science. This includes the investigation of their structural properties and theoretical studies to understand their behavior (Cuenú et al., 2018).

Copper Extraction

Alkyl-substituted phenolic pyrazoles have been shown to function as effective copper extractants, comparable to commercially used solvent extraction reagents. This research provides valuable insights into the extraction process's underlying mechanisms, potentially leading to improved methods for metal recovery from ores (Healy et al., 2016).

properties

IUPAC Name |

5-(2-methylprop-2-enoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(2)12-23-15-8-9-16(18(22)10-15)19-17(11-20-21-19)14-6-4-3-5-7-14/h3-11,22H,1,12H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGPFTHZSPKRPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)

![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)

![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)

![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)

![3-(3-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2998785.png)

![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)

![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)

![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)